Ethyl 5-methylthiazole-2-carboxylate
Overview
Description
Ethyl 5-methylthiazole-2-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications .
Mechanism of Action
Target of Action
Ethyl 5-methylthiazole-2-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact mechanism by which this compound interacts with its targets and induces these effects is currently unknown and may be a potential area for future research.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may induce various molecular and cellular changes
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylthiazole-2-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. A common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions. This method is efficient and yields the desired product in good quantities .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of ethyl acetate as a solvent. Thiourea and sodium carbonate are added to the solution, followed by the addition of ethyl 2-chloroacetoacetate. The mixture is heated to facilitate the reaction, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .
Scientific Research Applications
Ethyl 5-methylthiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Ethyl 5-methylthiazole-2-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-methylthiazole-5-carboxylate: Similar in structure but with different substitution patterns.
5-Methylthiazole-2-carboxylic acid: Lacks the ethyl ester group, leading to different chemical properties.
2-Amino-4-methylthiazole-5-carboxylate: Contains an amino group, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
ethyl 5-methyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPAYOCGFBLRCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622418 | |
Record name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58334-08-0 | |
Record name | Ethyl 5-methyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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